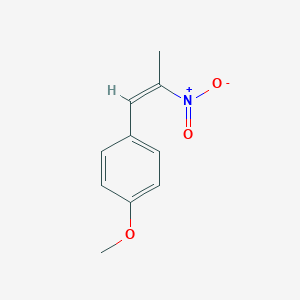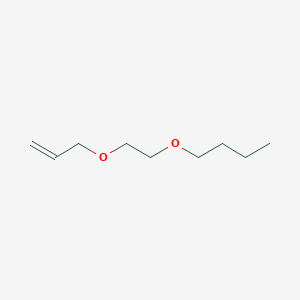
1-(2-(Allyloxy)ethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Allyloxy)ethoxy)butane, also known as AEB, is a chemical compound that belongs to the family of ether molecules. It is a colorless liquid that is commonly used as a solvent in various industries. AEB is also used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-(2-(Allyloxy)ethoxy)butane is not fully understood. However, it is believed that 1-(2-(Allyloxy)ethoxy)butane interacts with cell membranes and alters their properties, leading to changes in cellular function. 1-(2-(Allyloxy)ethoxy)butane has also been shown to modulate the activity of ion channels and receptors, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
1-(2-(Allyloxy)ethoxy)butane has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-(Allyloxy)ethoxy)butane can inhibit the growth of cancer cells and induce cell death. 1-(2-(Allyloxy)ethoxy)butane has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(Allyloxy)ethoxy)butane has several advantages for use in lab experiments. It is a relatively stable compound that is easy to handle and store. 1-(2-(Allyloxy)ethoxy)butane is also highly soluble in water and organic solvents, making it a versatile solvent for a range of experiments. However, 1-(2-(Allyloxy)ethoxy)butane has some limitations, including its potential toxicity and the need for careful handling to avoid exposure.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-(Allyloxy)ethoxy)butane. One area of interest is the development of 1-(2-(Allyloxy)ethoxy)butane-based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the investigation of 1-(2-(Allyloxy)ethoxy)butane's effects on ion channels and receptors, which may have implications for the treatment of neurological and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-(Allyloxy)ethoxy)butane and its potential applications in various scientific fields.
Conclusion
In conclusion, 1-(2-(Allyloxy)ethoxy)butane is a versatile chemical compound with potential applications in various scientific fields. Its unique properties make it a valuable solvent for organic compounds and a potential drug delivery system. 1-(2-(Allyloxy)ethoxy)butane has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of 1-(2-(Allyloxy)ethoxy)butane and its potential applications in various scientific fields.
Synthesemethoden
1-(2-(Allyloxy)ethoxy)butane can be synthesized through a reaction between 1,4-dibromobutane and allyl glycol in the presence of a palladium catalyst. The reaction takes place under mild conditions and produces a high yield of 1-(2-(Allyloxy)ethoxy)butane. The purity of the product can be enhanced through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-(Allyloxy)ethoxy)butane has been studied for its potential application in various scientific fields, including chemistry, biology, and medicine. It is commonly used as a solvent for organic compounds due to its high solubility and low toxicity. 1-(2-(Allyloxy)ethoxy)butane has also been studied as a potential drug delivery system due to its ability to form stable complexes with drugs and other bioactive molecules.
Eigenschaften
CAS-Nummer |
18854-51-8 |
|---|---|
Produktname |
1-(2-(Allyloxy)ethoxy)butane |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1-(2-prop-2-enoxyethoxy)butane |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-11-9-8-10-6-4-2/h4H,2-3,5-9H2,1H3 |
InChI-Schlüssel |
RVZOYGPNLXRIEQ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCC=C |
Kanonische SMILES |
CCCCOCCOCC=C |
Andere CAS-Nummern |
18854-51-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
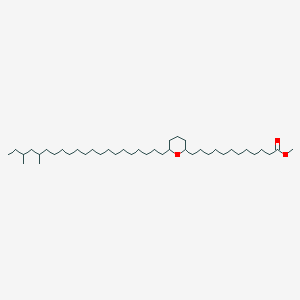
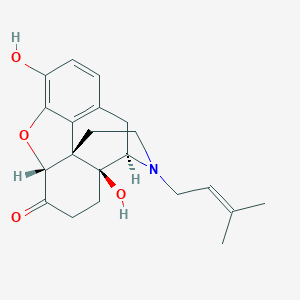
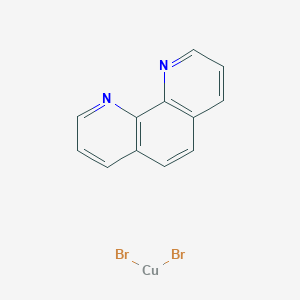
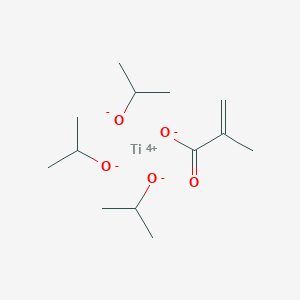
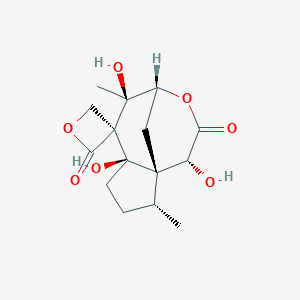

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)


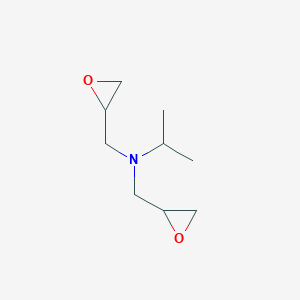
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)
